molecular formula C11H18O2 B1617508 Methyl chrysanthemate CAS No. 5460-63-9

Methyl chrysanthemate

Cat. No.: B1617508
CAS No.: 5460-63-9
M. Wt: 182.26 g/mol
InChI Key: ITNHSNMLIFFVQC-UHFFFAOYSA-N
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Description

Methyl chrysanthemate is an organic compound that is a methyl ester derivative of chrysanthemic acid. It is a significant component in the synthesis of pyrethroid insecticides, which are widely used due to their high efficacy and low toxicity to mammals. The compound is known for its role in the production of synthetic pyrethroids, which mimic the insecticidal properties of natural pyrethrins found in chrysanthemum flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl chrysanthemate can be synthesized through several methods. One common approach involves the reaction of chrysanthemic acid with methanol in the presence of an acid catalyst. Another method includes the use of isopropylidenediphenylsulfurane and methyl (E)-3-(3,3-dimethyloxiran-2-yl)prop-2-enoate . The latter is obtained from methyl 4-oxobutenoate or 3-methylbut-2-en-1-ol. The Sharpless catalytic epoxidation reaction allows an asymmetric version of this transformation .

Industrial Production Methods: Industrial production of this compound often involves the cyclopropanation of a diene followed by hydrolysis of the ester. This method produces a mixture of cis- and trans-isomers, which can be separated and purified .

Chemical Reactions Analysis

Types of Reactions: Methyl chrysanthemate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form chrysanthemic acid.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Methyl chrysanthemate has numerous applications in scientific research:

Mechanism of Action

Methyl chrysanthemate is compared with other similar compounds such as:

    Pyrethrin I and II: Natural insecticides derived from chrysanthemum flowers.

    Allethrin: A synthetic pyrethroid with similar insecticidal properties.

    Bioresmethrin: Another synthetic pyrethroid with enhanced potency.

Uniqueness: this compound is unique due to its high efficacy and low toxicity to mammals, making it a preferred choice for household and agricultural insecticides .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNHSNMLIFFVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20969862
Record name Methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5460-63-9
Record name Methyl chrysanthemate
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Record name Methyl chrysanthemate
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Record name Methyl chrysanthemate
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Record name Methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
Source EPA DSSTox
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Synthesis routes and methods I

Procedure details

In a 100 ml volume four-necked flask, there were charged methyl chrysanthemate consisting of 40.0 % of the cis-isomer and 60.0 % of the trans-isomer (20.0 g; trans-isomer, 0.066 mol), a 10 % aqueous solution of potassium hydroxide (33 g; 0.059 mol) and methanol (20 g), and the mixture was stirred at 50°C for 4 hours as in Example 1. After the removal of methanol by distillation, the reaction mixture was treated as in Example 4 to give trans-chrysanthemic acid (9.4 g; trans-isomer, 83 %) and unreacted methyl chrysanthemate (9.6 g).
Quantity
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aqueous solution
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33 g
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20 g
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Synthesis routes and methods II

Procedure details

To a mixture containing 430 g of methanol and 265 g of pyridine, under ice cooled conditions, 501.9 g of 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylic chloride {wherein the molar ratio of the (1R)-trans compound: (1R)-cis compound: (1S)-trans compound: (1S)-cis compound was 93.9:2.5:3.5:0.1} was added over 2.5 hours while stirring the reaction mixture. Subsequently, the reaction mixture was further stirred at room temperature over 4 hours. After concentrating the reaction mixture under reduced pressure to about half of its volume, the reaction mixture was eye-dropped into 500 ml of 3.5% hydrochloric acid. The resulting mixture was extracted 3 times with 200 ml of methyl-t-butyl ether and then concentrated to provide a residue. The resulting residue was distilled under reduced pressure (84 to 89° C./7 mmHg) to provide 426 g of methyl 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
430 g
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reactant
Reaction Step One
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265 g
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501.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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